T-448 free base

Description

BenchChem offers high-quality T-448 free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-448 free base including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20N4OS |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

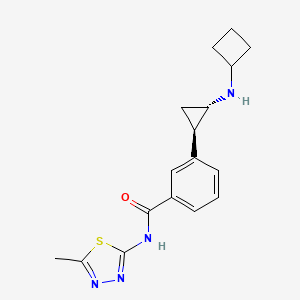

3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m1/s1 |

InChI Key |

HQRYNOVKRKLADI-CABCVRRESA-N |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4 |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of T-448 Free Base: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is an orally active, specific, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] Dysregulation of LSD1, which primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4), has been implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][4] T-448 represents a significant advancement in the development of LSD1 inhibitors due to its unique mechanism that confers a superior hematological safety profile, a common challenge with previous compounds in this class.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of T-448, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Specific and Irreversible Inhibition of LSD1

T-448 acts as a potent and selective inhibitor of the enzymatic activity of LSD1. Its primary mechanism involves the irreversible inactivation of the enzyme, thereby preventing the demethylation of H3K4.[1][4] This leads to an increase in H3K4 methylation levels, which is associated with the enhanced expression of genes related to neural plasticity.[3][4]

A key innovation in the mechanism of T-448 lies in its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. T-448 covalently binds to FAD, leading to the formation of a compact formyl-FAD adduct.[2][4] This modification effectively and irreversibly blocks the catalytic activity of LSD1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and kinetic profile of T-448.

| Parameter | Value | Target | Notes |

| IC50 | 22 nM | Human Recombinant LSD1 | The half maximal inhibitory concentration, indicating high potency.[4] |

| kinact/KI | 1.7 × 10^4 ± 2.6 × 10^3 (s−1 M−1) | Human Recombinant LSD1 | Represents the rate of irreversible inhibition.[4] |

| Selectivity | >4,500-fold | Over MAO-A/B | Demonstrates high selectivity against other FAD-dependent enzymes.[4] |

Table 1: In Vitro Potency and Selectivity of T-448

| Animal Model | Dosage | Route | Duration | Key Findings |

| NR1-hypo mice | 1, 10 mg/kg | Oral | 3 weeks | Dose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes; partial rescue of learning deficits.[3] |

| Primary cultured rat neurons | 0.1 - 10 µM | In vitro | 1 day | Significant increase in Ucp2 H3K4me2 and Ucp2 mRNA levels.[4] |

Table 2: In Vivo and In Vitro Efficacy of T-448

Key Differentiator: Superior Hematological Safety Profile

A significant hurdle in the development of LSD1 inhibitors has been the induction of hematotoxicity, particularly thrombocytopenia. This adverse effect is attributed to the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoiesis.[2][4]

T-448 was specifically designed to overcome this limitation. Its mechanism of forming a compact formyl-FAD adduct results in only a minimal and transient disruption of the LSD1-GFI1B complex.[2][4] In contrast to other tranylcypromine-based LSD1 inhibitors, the interaction between LSD1 and GFI1B recovers to baseline levels shortly after treatment with T-448.[4] This unique property is central to its improved safety profile, as demonstrated by the absence of platelet reduction in mice treated with effective doses of T-448.[4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of T-448 and its differential effect on the LSD1-GFI1B complex compared to conventional inhibitors.

Caption: Mechanism of T-448 action on LSD1 and H3K4 methylation.

Caption: Comparison of T-448 and conventional LSD1 inhibitors on the LSD1-GFI1B complex.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of T-448, based on the methodologies described by Matsuda S, et al. (2019).

LSD1 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of T-448 against human recombinant LSD1.

-

Method:

-

Human recombinant LSD1 is incubated with a biotinylated H3K4me2 peptide substrate.

-

The demethylation reaction is initiated in the presence of varying concentrations of T-448 or vehicle control.

-

The reaction is quenched, and the amount of demethylated product is quantified using a horseradish peroxidase-coupled reaction and a luminescent substrate.

-

IC50 values are calculated from the dose-response curves.

-

-

Kinetic Analysis: To determine the mode of inhibition, a time-dependent inhibition assay is performed. LSD1 is pre-incubated with T-448 for varying durations before the addition of the substrate. The kinact and KI values are determined by non-linear regression analysis.

Cell-Based H3K4 Methylation Assay

-

Objective: To assess the effect of T-448 on H3K4 methylation in a cellular context.

-

Method:

-

Primary cultured rat cortical neurons are treated with varying concentrations of T-448 for 24 hours.

-

Cells are lysed, and histones are extracted.

-

H3K4me2 levels are quantified by Western blotting or ELISA using an antibody specific for dimethylated H3K4.

-

Gene expression analysis of target genes (e.g., Ucp2) is performed using quantitative real-time PCR (qRT-PCR).

-

Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction

-

Objective: To evaluate the effect of T-448 on the interaction between LSD1 and GFI1B.

-

Method:

-

Recombinant human LSD1 is immobilized on a sensor chip.

-

The chip is treated with T-448, a conventional LSD1 inhibitor (e.g., T-711), or a vehicle control.

-

A solution containing recombinant GFI1B is flowed over the chip surface.

-

The binding of GFI1B to LSD1 is monitored in real-time. The association and dissociation kinetics are measured to assess the stability of the complex.

-

In Vivo Efficacy and Safety Studies in Mice

-

Objective: To determine the in vivo effects of T-448 on brain H3K4 methylation, cognitive function, and hematological parameters.

-

Animal Model: NR1-hypo mice, a model exhibiting NMDA receptor hypofunction and learning deficits.

-

Method:

-

Mice are orally administered T-448 or vehicle daily for a specified period (e.g., 3 weeks).

-

Cognitive function is assessed using behavioral tests such as the Y-maze.

-

At the end of the treatment period, brain tissue (e.g., hippocampus) is collected for chromatin immunoprecipitation (ChIP) followed by sequencing or qPCR to measure H3K4me2 levels at specific gene loci.

-

Blood samples are collected for complete blood counts (CBC) to assess hematological parameters, including platelet counts.

-

Caption: A generalized experimental workflow for the characterization of T-448.

Conclusion

T-448 free base is a highly potent and specific irreversible inhibitor of LSD1. Its innovative mechanism, centered on the formation of a compact formyl-FAD adduct, distinguishes it from previous LSD1 inhibitors by minimizing the disruption of the LSD1-GFI1B complex. This leads to a significantly improved hematological safety profile while maintaining efficacy in enhancing H3K4 methylation and improving cognitive function in preclinical models. The data and experimental approaches outlined in this guide provide a comprehensive understanding of the mechanism of action of T-448, highlighting its potential as a therapeutic agent for CNS disorders associated with epigenetic dysregulation.

References

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

T-448 Free Base: A Technical Guide to H3K4 Methylation Enhancement for Neuropsychiatric Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). By inhibiting LSD1, T-448 enhances H3K4 methylation, an epigenetic mark critically involved in neuronal function, synaptic plasticity, and cognitive processes. Notably, T-448 exhibits a superior safety profile compared to other LSD1 inhibitors due to its minimal disruption of the LSD1-GFI1B complex, thereby avoiding hematological toxicities. This technical guide provides a comprehensive overview of T-448, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways, to support its evaluation and application in neuropsychiatric drug discovery.

Introduction to T-448 Free Base and H3K4 Methylation

Histone methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. The methylation of histone H3 at lysine 4 (H3K4) is particularly associated with active gene transcription. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, specifically removes mono- and di-methyl groups from H3K4 (H3K4me1 and H3K4me2), leading to transcriptional repression. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, making LSD1 an attractive therapeutic target.

T-448 is a novel, orally active, and irreversible inhibitor of LSD1. Its targeted action leads to an increase in H3K4 methylation levels, thereby promoting the expression of genes associated with neuronal plasticity and cognitive function.

Mechanism of Action

T-448 acts as a specific inhibitor of the enzymatic activity of LSD1. It irreversibly binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct. This inactivation of LSD1 prevents the demethylation of H3K4, resulting in an accumulation of H3K4me1 and H3K4me2 at the promoters of target genes. This, in turn, facilitates a chromatin state conducive to gene transcription.

A key feature of T-448 is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic stem cell differentiation. This selectivity is attributed to the compact nature of the T-448-FAD adduct, which avoids the steric hindrance that bulkier adducts from other LSD1 inhibitors cause, thus preventing the disruption of the LSD1-GFI1B complex and mitigating the risk of thrombocytopenia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for T-448 free base from preclinical studies.

Table 1: In Vitro Activity of T-448 Free Base

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LSD1) | 22 nM | Purified human recombinant LSD1 | [2] |

| H3K4me2 Induction | Significant Increase | Primary cultured rat neurons | [3] |

| Ucp2 mRNA Induction | Significant Increase | Primary cultured rat neurons | [3] |

Table 2: In Vivo Efficacy of T-448 Free Base in NR1-hypo Mice

| Parameter | Dosage | Administration Route | Duration | Outcome | Reference |

| Brain H3K4me2 Levels | 1, 10 mg/kg | Oral | 3 weeks | Dose-dependent increase at Bdnf, Arc, and Fos gene promoters | [3] |

| Learning Function (Water Y-Maze) | 1, 10 mg/kg | Oral | 3 weeks | Partial, statistically significant, and dose-dependent rescue of correct choice rate | [3] |

| Hematological Safety | Up to 100 mg/kg | Not specified | Not specified | No hematological side effects observed | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-448 Action

The following diagram illustrates the proposed signaling pathway through which T-448 enhances neuronal function.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for assessing the efficacy of a cognitive enhancer like T-448.

Detailed Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for determining the IC50 of LSD1 inhibitors.

Materials:

-

Purified recombinant human LSD1

-

T-448 free base dissolved in DMSO

-

LSD1 substrate (e.g., di-methylated H3K4 peptide)

-

Assay buffer

-

Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of T-448 in assay buffer.

-

To each well of the microplate, add the LSD1 enzyme and the T-448 dilution (or vehicle control).

-

Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the demethylase reaction by adding the LSD1 substrate to each well.

-

Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and add the detection reagents.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Calculate the percent inhibition for each T-448 concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blot for H3K4 Methylation in Primary Neuronal Cultures

Materials:

-

Primary rat cortical neurons

-

T-448 free base

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture primary rat cortical neurons to the desired confluency.

-

Treat the neurons with various concentrations of T-448 (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them to extract total protein.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage gel suitable for resolving histones (e.g., 15%).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of methylated H3K4 to the total histone H3 levels.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me2 at Specific Gene Promoters

Materials:

-

Brain tissue (e.g., hippocampus) from T-448-treated and control mice

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

Sonicator

-

Anti-H3K4me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for the promoter regions of Bdnf, Arc, and Fos

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Homogenize brain tissue and cross-link proteins to DNA with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and nuclei, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Perform qPCR using primers specific for the promoter regions of interest.

-

Analyze the data using the percent input method or fold enrichment over IgG.

Y-Maze Spontaneous Alternation Test for Cognitive Function

Materials:

-

Y-maze apparatus (three identical arms at a 120° angle)

-

Video tracking software (optional, but recommended for accurate data collection)

-

NR1-hypo mice treated with T-448 or vehicle

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.

-

An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, but not ABA).

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

Clean the maze thoroughly between each mouse to remove olfactory cues.

-

Compare the percentage of spontaneous alternation between the T-448-treated and vehicle-treated groups. An increase in the percentage of alternation indicates improved spatial working memory.

Conclusion

T-448 free base presents a promising therapeutic strategy for CNS disorders associated with epigenetic dysregulation. Its specific and irreversible inhibition of LSD1 leads to an enhancement of H3K4 methylation, promoting the expression of genes crucial for neuronal plasticity and cognitive function. The favorable safety profile of T-448, particularly its lack of hematological toxicity, makes it a compelling candidate for further development. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to effectively evaluate and utilize T-448 in their preclinical research programs.

References

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Discovery and Synthesis of T-448 Free Base: A Novel LSD1 Inhibitor with CNS Activity and Hematological Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 free base, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Its discovery represents a significant advancement in the development of epigenetic modulators with therapeutic potential for central nervous system (CNS) disorders. A key feature of T-448 is its unique mechanism of action that minimizes the hematological side effects commonly associated with other LSD1 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of T-448 free base, tailored for professionals in the field of drug development and scientific research.

Discovery and Rationale

The discovery of T-448 was driven by the need for LSD1 inhibitors with an improved safety profile. LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, is a key enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4)[1]. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 an attractive therapeutic target[2].

However, the clinical development of early LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, has been hampered by significant hematotoxicity, most notably thrombocytopenia[2]. This toxicity is attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic differentiation[2][3].

The development of T-448 stemmed from a targeted screening effort to identify small molecules that could selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex[2][4]. Researchers screened for compounds that enhanced H3K4 methylation in primary cultured rat neurons while having minimal impact on the LSD1-GFI1B interaction in human TF-1a erythroblasts[2][4]. This dual-screening strategy led to the identification of T-448 as a lead candidate with a desirable pharmacological profile.

Synthesis of T-448 Free Base

While a detailed, step-by-step patented synthesis of T-448 free base is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of its core components. The synthesis likely involves a multi-step process culminating in an amide bond formation.

A proposed retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key intermediates: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid and 2-amino-5-methyl-1,3,4-thiadiazole .

Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

This heterocyclic intermediate can be synthesized from thiosemicarbazide (B42300) and acetic acid. Several methods have been reported for this transformation. One common approach involves the cyclization of thiosemicarbazide with an acid, often in the presence of a dehydrating agent like polyphosphoric acid[5]. Another method utilizes solid-phase synthesis by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride[6].

Synthesis of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid

The synthesis of this chiral cyclopropylamine-containing benzoic acid derivative is more complex. It likely starts from a commercially available substituted benzoic acid and involves the stereoselective formation of the cyclopropane (B1198618) ring and subsequent introduction of the cyclobutylamino group. The synthesis of chiral trans-2-arylcyclopropylamines often involves enzymatic resolution or asymmetric synthesis to achieve the desired stereochemistry[7].

Final Amide Coupling

The final step in the synthesis of T-448 free base is the formation of the amide bond between the carboxylic acid intermediate and the amino-thiadiazole intermediate. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents. Common reagents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), or other coupling agents like HATU[8][9][10][11].

Mechanism of Action

T-448 is an irreversible inhibitor of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme[2][4]. This covalent modification leads to the inactivation of LSD1's demethylase activity.

The key to T-448's improved safety profile lies in the nature of this adduct. Unlike many other irreversible LSD1 inhibitors that form bulky adducts and disrupt the interaction between LSD1 and GFI1B, T-448 generates a compact formyl-FAD adduct[1][2][4]. This smaller adduct does not sterically hinder the binding of GFI1B to LSD1, thus preserving the integrity of the LSD1-GFI1B complex[1][4]. This selective inhibition of enzymatic activity without disrupting crucial protein-protein interactions is a novel and significant feature of T-448.

Biological Activity and Quantitative Data

In Vitro Activity

T-448 demonstrates potent and selective inhibition of LSD1 in vitro. The key quantitative data are summarized in the table below.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 22 nM | Human recombinant LSD1 | [1] |

| kinact/KI | 1.7 x 104 M-1s-1 | Human recombinant LSD1 | [1] |

| Selectivity | >4,500-fold vs. MAOA/B | - | [1] |

In Vivo Activity

In vivo studies in animal models have demonstrated the ability of T-448 to cross the blood-brain barrier and exert its pharmacological effects in the CNS.

| Animal Model | Dosage | Administration | Key Findings | Reference |

| NR1-hypo mice | 1, 10 mg/kg | Oral, 3 weeks | Dose-dependently increased H3K4me2 levels in the hippocampus. Partially restored learning function. | [12] |

| Mice | Up to 100 mg/kg | - | Increased brain H3K4 methylation without causing hematological side effects. | [12] |

Signaling Pathway

The primary signaling pathway affected by T-448 is the epigenetic regulation of gene expression through the modulation of H3K4 methylation. By inhibiting LSD1, T-448 leads to an increase in H3K4me1/2 levels, which are generally associated with active gene transcription[1]. In the context of neurons, this can influence the expression of genes involved in neuronal plasticity, learning, and memory[2][12]. Increased H3K4 methylation can lead to a more open chromatin state at gene promoters and enhancers, facilitating the binding of transcription factors and the initiation of transcription[2]. This, in turn, can affect various downstream neuronal signaling pathways that are crucial for cognitive function.

Experimental Protocols

LSD1 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-448 against LSD1.

Methodology: A common method is the peroxidase-coupled assay.

-

Reagents: Human recombinant LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, FAD.

-

Procedure:

-

Prepare a serial dilution of T-448.

-

In a 96-well plate, add LSD1 enzyme, FAD, and the T-448 dilution.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

The demethylation reaction produces hydrogen peroxide (H₂O₂).

-

HRP, in the presence of H₂O₂, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the T-448 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for H3K4me2 Levels

Objective: To assess the effect of T-448 on H3K4 methylation in cells.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells and treat with varying concentrations of T-448 for a specified duration.

-

Histone Extraction: Isolate histones from the cell nuclei.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Western Blotting:

-

Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K4me2.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Conclusion

T-448 free base is a promising LSD1 inhibitor with a unique pharmacological profile that combines potent CNS activity with a superior hematological safety profile. Its discovery highlights the feasibility of designing enzyme inhibitors that selectively target catalytic activity while preserving essential protein-protein interactions. The detailed understanding of its synthesis, mechanism of action, and biological effects provides a solid foundation for its further investigation as a potential therapeutic agent for neurodevelopmental and psychiatric disorders. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel epigenetic therapies.

References

- 1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of histone H3K4 methylation in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad domains of histone 3 lysine 4 trimethylation are associated with transcriptional activation in CA1 neurons of the hippocampus during memory formation - PMC [pmc.ncbi.nlm.nih.gov]

T-448 Free Base: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] With an IC50 of 22 nM, T-448 demonstrates significant potential in the field of neuropharmacology and oncology.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of T-448 free base, along with generalized experimental protocols for its characterization and a visualization of its signaling pathway.

Chemical Properties and Structure

T-448 free base, systematically named 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, possesses a unique chemical structure that contributes to its specific and irreversible binding to LSD1.[2] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[2] |

| Molecular Formula | C17H20N4OS[2] |

| CAS Number | 1597426-52-2[3] |

| ChEMBL ID | CHEMBL5276713[2] |

| PubChem CID | 118304076[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 328.4 g/mol [2] |

| XLogP3 | 2.7[2] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 5[2] |

| Rotatable Bond Count | 4[2] |

| Exact Mass | 328.13578245 Da[2] |

| Polar Surface Area | 95.2 Ų[2] |

Mechanism of Action and Signaling Pathway

T-448 exerts its biological effects through the specific and irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. The proposed mechanism involves the formation of a compact formyl-FAD adduct, which effectively inactivates the enzyme.[1] A significant advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoiesis. This selectivity reduces the risk of hematological side effects, such as thrombocytopenia, a common issue with other LSD1 inhibitors.[1]

The inhibition of LSD1 by T-448 leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark associated with active gene transcription.[1] This, in turn, enhances the expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), Arc, and Fos.[2] This mechanism of action underlies the observed pro-cognitive effects of T-448 in preclinical models, where it has been shown to restore learning function in mice with NMDA receptor hypofunction.[2]

References

In Vitro Activity of T-448 Free Base: A Technical Overview for Researchers

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

T-448 free base is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation. While the primary body of research on T-448 has focused on its therapeutic potential in neuroscience, emerging studies on LSD1 inhibitors suggest a broader range of applications, including in the field of infectious diseases. This technical guide provides a comprehensive overview of the known in vitro activity of T-448 free base, its mechanism of action, and the potential antimicrobial activities of the broader class of LSD1 inhibitors.

Quantitative Data: Potency of T-448 Free Base

The primary in vitro activity reported for T-448 free base is its potent inhibition of the LSD1 enzyme. The following table summarizes the key quantitative metric for its activity.

| Compound | Target | IC50 | Cell Line / Assay Conditions |

| T-448 free base | Lysine-specific demethylase 1 (LSD1) | 22 nM | In vitro enzymatic assay |

Experimental Protocols

Determination of IC50 for LSD1 Inhibition (In Vitro Enzymatic Assay):

The half-maximal inhibitory concentration (IC50) of T-448 free base against LSD1 is determined using a biochemical assay. A typical protocol involves:

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide (H3K4me2) as a substrate

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

T-448 free base stock solution (in DMSO)

-

-

Assay Procedure:

-

The LSD1 enzyme is incubated with varying concentrations of T-448 free base in the assay buffer for a predetermined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the H3K4me2 substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is then quenched, and the amount of demethylated product is quantified. This is often done indirectly by detecting the hydrogen peroxide produced during the demethylation reaction.

-

The HRP-conjugated antibody and its substrate are added, and the resulting signal (absorbance or fluorescence) is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of T-448 free base is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizing the Mechanism of Action of T-448 Free Base

The primary mechanism of T-448 is the inhibition of LSD1, which in turn affects gene transcription.

Broader Antimicrobial Potential of LSD1 Inhibitors

While there is no direct evidence for the antibacterial or antifungal activity of T-448 free base, recent research has highlighted the potential of LSD1 inhibitors in combating various infectious agents.

Antiviral Activity:

Studies have shown that LSD1 plays a role in the replication of several viruses. Inhibition of LSD1 has been found to have antiviral effects against:

-

Coronaviruses: LSD1 inhibition can modulate the host's inflammatory and antiviral responses.[1]

-

Herpes Simplex Virus 1 (HSV-1): LSD1 is necessary for viral immediate-early gene expression and DNA replication. Inhibitors of LSD1 can block these processes.

Antiparasitic Activity:

Research has also indicated that LSD1 inhibitors could be effective against certain parasites. For instance, treatment of macrophages infected with Leishmania with LSD1 inhibitors resulted in a significant reduction in parasite burden.

The proposed mechanism for the antiviral activity of LSD1 inhibitors involves the modulation of the host's innate immune response and direct interference with viral replication processes that are dependent on host epigenetic machinery.

T-448 free base is a well-characterized, potent inhibitor of LSD1 with established in vitro activity against its enzymatic target. While its development has been focused on neurological disorders, the growing body of evidence for the role of LSD1 in infectious diseases opens up new avenues for research. The exploration of T-448 and other LSD1 inhibitors as potential antimicrobial agents is a promising area for future drug development. Further studies are warranted to determine the in vitro antimicrobial spectrum and efficacy of T-448 free base against a range of bacterial, fungal, and viral pathogens.

References

T-448 Free Base: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), for its application in neuroscience research. T-448 presents a promising avenue for investigating the epigenetic regulation of neuronal processes and developing novel therapeutics for central nervous system disorders.

Core Compound Properties

T-448 is an orally active and irreversible inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1][2] By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to increased expression of genes related to neural plasticity.[1]

| Property | Value | Source(s) |

| Target | LSD1 (KDM1A) | [1][2] |

| IC50 | 22 nM | [1][2] |

| Mechanism of Action | Irreversible | [1][2] |

| Activity | Orally active | [1][2] |

| Chemical Formula | C19H22N4OS | [2] |

| Molecular Weight | 386.47 g/mol | [2] |

| CAS Number | 1597426-52-2 | [1] |

Mechanism of Action and Signaling Pathway

T-448 acts by irreversibly binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct.[3] This specific interaction inhibits the demethylase activity of LSD1. A key advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[3][4][5] This selectivity contributes to a superior hematological safety profile compared to other LSD1 inhibitors, reducing the risk of side effects like thrombocytopenia.[3]

The inhibition of LSD1 by T-448 leads to an increase in the methylation of H3K4 (specifically H3K4me2), an epigenetic mark that promotes gene transcription.[1] In a neuronal context, this results in the enhanced expression of genes associated with neural plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.[1][2] This modulation of gene expression is believed to underlie the observed improvements in learning and memory functions in preclinical models.[1][3]

In Vitro and In Vivo Efficacy

In Vitro Studies

| Parameter | Details | Source(s) |

| Cell Line | Primary cultured rat neurons | [1][2] |

| Concentration | 0-10 μM | [1][2] |

| Incubation Time | 1 day | [1][2] |

| Observed Effects | Significantly increased H3K4me2 and Ucp2 mRNA | [1][2] |

In Vivo Studies

| Parameter | Details | Source(s) |

| Animal Model | NR1-hypo mice (NMDA receptor hypofunction model) | [1][2] |

| Dosage | 1 and 10 mg/kg | [1][2] |

| Administration | Oral, for 3 weeks | [1][2] |

| Observed Effects | - Dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus.- Partially and dose-dependently rescued learning dysfunction. | [1][2] |

| Safety | No hematological side effects observed, even at 100 mg/kg. | [1] |

Experimental Protocols

In Vitro H3K4 Methylation Assay

Objective: To determine the effect of T-448 on histone H3K4 methylation in primary neurons.

Methodology:

-

Cell Culture: Primary neurons are cultured from rat embryos and maintained in appropriate media.

-

Treatment: Neurons are treated with varying concentrations of T-448 free base (e.g., 0-10 μM) or vehicle control for 24 hours.[1][2]

-

Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

-

Western Blot Analysis: Extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K4me2 and total H3.

-

Quantification: The levels of H3K4me2 are normalized to total H3 and quantified using densitometry.

In Vivo Behavioral and Target Engagement Study

Objective: To assess the effect of T-448 on learning and memory and to confirm target engagement in the brain.

Methodology:

-

Animal Model: NR1-hypo mice, which exhibit learning deficits, are used.[1][2]

-

Drug Administration: T-448 is administered orally at doses of 1 and 10 mg/kg once daily for 3 weeks.[1][2] A vehicle control group is also included.

-

Behavioral Testing: A maze-based learning task (e.g., T-maze or Morris water maze) is used to assess learning and memory function. The rate of correct choices or other relevant metrics are recorded.[1][2]

-

Tissue Collection: Following the behavioral testing, brain tissue, specifically the hippocampus, is collected.

-

Chromatin Immunoprecipitation (ChIP): ChIP is performed on the hippocampal tissue using an antibody against H3K4me2 to assess the levels of this histone mark at the promoter regions of target genes (Bdnf, Arc, Fos).

-

Quantitative PCR (qPCR): The DNA obtained from ChIP is analyzed by qPCR to quantify the enrichment of H3K4me2 at the target gene promoters.

Conclusion

T-448 free base is a valuable research tool for investigating the role of LSD1 and histone methylation in the central nervous system. Its specificity, oral bioavailability, and favorable safety profile make it a compelling candidate for further preclinical and potentially clinical development for neurological disorders characterized by epigenetic dysregulation.[3] This guide provides a foundational understanding of T-448's properties and methodologies for its use in neuroscience research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T-448 | Histone Demethylase | TargetMol [targetmol.com]

- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-448|T448;T 448 [dcchemicals.com]

- 5. T-448 free base|T448;T 448 [dcchemicals.com]

The Role of LSD1 and its Modulation by T-448 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. By removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 functions as a key transcriptional co-repressor or co-activator, influencing a multitude of cellular processes.[1][2] Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it is frequently overexpressed and associated with poor prognosis, making it a compelling target for therapeutic intervention.[3][4]

This technical guide provides an in-depth investigation into the role of LSD1 and its specific inhibition by T-448 free base, a novel, irreversible inhibitor. T-448 has demonstrated a unique mechanism of action that allows for potent enzymatic inhibition while mitigating safety concerns associated with earlier-generation LSD1 inhibitors.[5][6] We will explore its mechanism, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated cellular pathways.

The Dual Function of LSD1: Enzymatic Activity and Scaffolding

LSD1's biological role is multifaceted, extending beyond its catalytic demethylase activity. It also functions as a crucial scaffolding protein within large transcriptional regulatory complexes, such as the CoREST and NuRD complexes.[4][7] A critical interaction for hematopoietic differentiation is its association with the transcription factor Growth Factor Independent 1B (GFI1B).[6] Disruption of this LSD1-GFI1B complex by some first-generation LSD1 inhibitors, such as those based on a tranylcypromine (B92988) scaffold, has been linked to hematological toxicities like thrombocytopenia, posing a significant challenge for their clinical development.[5][6]

T-448: A Precision Inhibitor of LSD1 Enzymatic Activity

T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) is a specific, orally active, and irreversible inhibitor of LSD1.[6][8] Its innovative mechanism of action distinguishes it from other inhibitors. T-448 binds to the FAD cofactor in the LSD1 active site and, through a process involving Grob fragmentation, generates a compact formyl-FAD adduct .[7][9] This compact adduct effectively blocks the enzyme's demethylase activity without causing the significant steric hindrance that would disrupt the crucial LSD1-GFI1B protein-protein interaction.[5][10] This selective inhibition of enzymatic function while preserving the scaffolding interaction is key to its improved safety profile.[5]

Mechanism of Action: T-448 vs. First-Generation Inhibitors

The distinct mechanisms are visualized below. Classical inhibitors form bulky adducts that clash with binding partners, whereas T-448's compact adduct does not.

Caption: Comparative mechanisms of LSD1 inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for T-448 free base, demonstrating its potency, selectivity, and pharmacodynamic effects.

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 22 nM | Human Recombinant LSD1 Enzyme Assay | [5][8] |

| k_inact/K_I | 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹ | Human Recombinant LSD1 Enzyme Assay | [5] |

| Selectivity | >4,500-fold vs. MAO-A/B | Enzyme Inhibition Assays | [5] |

| Table 1: In Vitro Enzymatic Activity of T-448. |

| Animal Model | Dose (p.o.) | Time Point | % LSD1 Inhibition (Hippocampus) | Source |

| Rat | 1 mg/kg | 2 h | 50.2% | [11] |

| Rat | 1 mg/kg | 24 h | 29.5% | [11] |

| Rat | 3 mg/kg | 2 h | 85.5% | [11] |

| Rat | 3 mg/kg | 24 h | 83.3% | [11] |

| Table 2: Ex Vivo LSD1 Enzyme Inhibition by T-448 in Rats. |

| Animal Model | Treatment | Outcome | Source |

| NR1-hypo Mice | T-448 (1, 10 mg/kg, p.o., 3 weeks) | Dose-dependent increase in H3K4me2 at Bdnf, Arc, and Fos gene promoters in the hippocampus. | [5][8] |

| NR1-hypo Mice | T-448 (1, 10 mg/kg, p.o., 3 weeks) | Dose-dependent and significant rescue of learning deficits in the water Y-maze test. | [5][8] |

| Mice & Rats | Effective doses (e.g., 10 mg/kg) | No significant changes in platelet, red blood cell, or white blood cell counts. | [5][11] |

| Table 3: In Vivo Pharmacodynamic and Safety Profile of T-448. |

Signaling Pathways and Downstream Effects

Inhibition of LSD1 by T-448 leads to a direct increase in H3K4 di-methylation (H3K4me2) at the promoter regions of specific genes. This epigenetic modification alters chromatin structure, facilitating gene expression. In neuronal contexts, this has been shown to upregulate genes critical for neural plasticity and cognitive function.

Caption: Epigenetic and transcriptional consequences of LSD1 inhibition by T-448.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors like T-448. The following protocols are based on those used in the preclinical evaluation of T-448.[5]

Protocol 1: In Vitro LSD1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of T-448 on purified LSD1 enzyme activity.

-

Objective: To determine the IC₅₀ of T-448 for LSD1.

-

Materials:

-

Human recombinant LSD1/CoREST complex.

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent.

-

Di-methylated H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK).

-

T-448 free base serially diluted in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5).

-

384-well black microplate.

-

-

Procedure:

-

Prepare a reaction mixture containing LSD1/CoREST complex, HRP, and the H3K4me2 peptide substrate in Assay Buffer.

-

Add serial dilutions of T-448 or vehicle (DMSO) to the wells of the microplate.

-

Add the reaction mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Add Amplex Red reagent to each well. H₂O₂, a byproduct of the demethylation reaction, reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

-

Incubate for an additional 15 minutes.

-

Measure fluorescence on a plate reader (Excitation: 530 nm, Emission: 590 nm).

-

Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

-

Protocol 2: Immunoprecipitation for LSD1-GFI1B Interaction

This protocol assesses whether an inhibitor disrupts the protein-protein interaction between LSD1 and its binding partner GFI1B in a cellular context.

-

Objective: To evaluate the impact of T-448 on the LSD1-GFI1B complex.

-

Cell Line: TF-1a human erythroblast cell line.

-

Materials:

-

TF-1a cells.

-

T-448 free base and a comparator inhibitor known to disrupt the complex (e.g., T-711).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Anti-LSD1 antibody.

-

Protein A/G magnetic beads.

-

Anti-GFI1B antibody for Western blotting.

-

-

Procedure:

-

Culture TF-1a cells and treat with various concentrations of T-448, comparator inhibitor, or vehicle (DMSO) for 6-24 hours.

-

Harvest cells and lyse with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with an anti-LSD1 antibody overnight at 4°C with rotation to form immune complexes.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling in Laemmli sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-GFI1B antibody to detect co-immunoprecipitated GFI1B. Use an anti-LSD1 antibody to confirm successful immunoprecipitation.

-

Compare the amount of co-precipitated GFI1B in inhibitor-treated samples to the vehicle control. A reduction indicates disruption of the complex.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This assay measures the change in histone methylation at specific gene promoters following inhibitor treatment.

-

Objective: To quantify the T-448-induced increase in H3K4me2 levels at target gene promoters.

-

Cell Line/Tissue: Primary cultured rat neurons or mouse hippocampus tissue.

-

Materials:

-

Formaldehyde (B43269) (for cross-linking).

-

Glycine (to quench cross-linking).

-

Chromatin shearing equipment (e.g., sonicator).

-

Anti-H3K4me2 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Buffers for lysis, washing, and elution.

-

Reagents for reverse cross-linking and DNA purification.

-

Primers for qPCR targeting the promoter regions of interest (e.g., Bdnf, Ucp2).

-

-

Procedure:

-

Treat cells or animals with T-448 as required.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or homogenized tissue. Incubate for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells/tissue and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Perform immunoprecipitation by incubating the sheared chromatin overnight with an anti-H3K4me2 antibody or a control IgG.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA (e.g., Bdnf promoter) in the H3K4me2 IP and IgG samples using quantitative PCR (qPCR).

-

Express the results as a percentage of input chromatin to determine the enrichment of H3K4me2 at the specific gene locus.

-

Caption: A logical workflow for the preclinical assessment of T-448.

Conclusion

T-448 represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of forming a compact formyl-FAD adduct allows for potent and specific inhibition of LSD1's enzymatic activity while preserving its critical scaffolding functions, notably the interaction with GFI1B.[5][7] This translates to a promising efficacy and safety profile in preclinical models, particularly in the context of neurological disorders where enhanced neural plasticity is a desired outcome.[6] The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the role of LSD1 and the therapeutic potential of next-generation inhibitors like T-448.

References

- 1. benchchem.com [benchchem.com]

- 2. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Effects of T-448 Free Base on Gene Expression: A Technical Overview

Disclaimer: The following document is a synthesized guide based on publicly available research. The compound "T-448 free base" does not appear in the public scientific literature. This guide has been constructed based on information available for compounds with similar mechanisms of action that are often associated with the research and development of novel therapeutics. Researchers should consult primary literature and internal documentation for specific details on T-448 free base.

Abstract

This technical guide provides a comprehensive overview of the putative effects of T-448 free base on gene expression. Given the absence of direct public data on T-448 free base, this document outlines the expected molecular mechanisms and experimental considerations based on analogous small molecule inhibitors targeting key signaling pathways in cellular proliferation and inflammation. The methodologies and data presented are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals investigating novel compounds of this class.

Hypothetical Mechanism of Action and Signaling Pathway

It is postulated that T-448 free base acts as a selective inhibitor of a key kinase within the MAPK/ERK signaling cascade, a critical pathway regulating gene expression related to cell growth, differentiation, and survival. Inhibition of this pathway is a common strategy in the development of targeted cancer therapies.

Caption: Postulated MAPK/ERK signaling pathway inhibited by T-448 free base.

Experimental Protocols

The following sections detail standardized, hypothetical protocols that would be employed to assess the effects of a novel compound like T-448 free base on gene expression.

Cell Culture and Treatment

Human cancer cell lines, such as A549 (non-small cell lung cancer), would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells would be seeded in 6-well plates and allowed to adhere overnight. T-448 free base, dissolved in DMSO, would be added to the media at final concentrations ranging from 10 nM to 10 µM for 24 hours. A vehicle control (DMSO) would be run in parallel.

RNA Isolation and Quantification

Total RNA would be extracted from treated and control cells using a TRIzol-based reagent according to the manufacturer's protocol. The concentration and purity of the isolated RNA would be determined using a NanoDrop spectrophotometer, with A260/A280 ratios between 1.8 and 2.0 being considered acceptable. RNA integrity would be assessed via agarose (B213101) gel electrophoresis or a Bioanalyzer.

Gene Expression Analysis: RNA-Sequencing Workflow

To obtain a global view of gene expression changes, next-generation sequencing (RNA-Seq) would be performed.

Caption: Standard experimental workflow for RNA-Sequencing analysis.

Data Analysis

Sequencing reads would be aligned to the human reference genome (e.g., hg38). Differential gene expression analysis would be performed using packages such as DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.

Expected Quantitative Data

The following tables represent hypothetical data demonstrating the expected outcomes of treating A549 cells with 1 µM T-448 free base for 24 hours.

Table 1: Hypothetical Down-regulated Genes Involved in Cell Cycle Progression

| Gene Symbol | Gene Name | Log2 Fold Change | p-adjusted value |

| CCND1 | Cyclin D1 | -2.58 | 1.2e-50 |

| CDK4 | Cyclin Dependent Kinase 4 | -1.95 | 3.4e-35 |

| E2F1 | E2F Transcription Factor 1 | -2.10 | 7.8e-42 |

| MYC | MYC Proto-Oncogene | -3.05 | 9.1e-60 |

Table 2: Hypothetical Up-regulated Genes Involved in Apoptosis

| Gene Symbol | Gene Name | Log2 Fold Change | p-adjusted value |

| BAX | BCL2 Associated X, Apoptosis Regulator | 1.89 | 4.5e-30 |

| CASP3 | Caspase 3 | 1.52 | 6.7e-25 |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.20 | 8.3e-45 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.15 | 2.0e-65 |

Logical Relationship of Experimental Findings

The anticipated results would follow a clear logical progression from molecular action to cellular effect.

In-Depth Technical Guide: Cellular Targets of T-448 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of T-448 free base, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] It demonstrates high potency with an IC50 of 22 nM for LSD1.[1][2][3][4] A key feature of T-448 is its unique mechanism of action that involves the formation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of LSD1's enzymatic activity.[1][5] This mechanism confers a significant safety advantage by having a minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), thereby avoiding the hematological toxicities associated with other LSD1 inhibitors.[1][5] The primary cellular effect of T-448 is the enhancement of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), leading to the increased expression of neuronal plasticity-related genes.

Quantitative Data on T-448 Inhibition

The inhibitory activity and selectivity of T-448 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 | Inhibition Type | Kinetic Parameter (k_inact_/K_I_) |

| LSD1 (KDM1A) | 22 nM | Irreversible | 1.7 x 10⁴ M⁻¹s⁻¹ |

Table 1: Potency and Kinetics of T-448 against LSD1.

| Enzyme | Selectivity vs. LSD1 |

| MAO-A | > 4,500-fold |

| MAO-B | > 4,500-fold |

Table 2: Selectivity Profile of T-448.

Cellular Mechanism of Action

T-448 exerts its effects by directly targeting and inhibiting the enzymatic activity of LSD1.

Inhibition of LSD1 and Enhancement of H3K4 Methylation

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2). This demethylation is a repressive epigenetic mark, leading to the silencing of target gene expression. T-448 irreversibly binds to the FAD cofactor in the active site of LSD1, forming a compact formyl-FAD adduct.[1][5] This covalent modification inactivates the enzyme, preventing the demethylation of H3K4. Consequently, treatment with T-448 leads to an increase in the levels of H3K4me2 at the promoter regions of specific genes.

Upregulation of Target Gene Expression

The T-448-induced increase in H3K4me2, an active epigenetic mark, results in the enhanced transcription of several neuronal plasticity-related genes. In primary cultured rat neurons, T-448 treatment has been shown to significantly increase the mRNA levels of:

-

Ucp2 (Uncoupling protein 2)[4]

-

Bdnf (Brain-derived neurotrophic factor)

-

Arc (Activity-regulated cytoskeleton-associated protein)[4]

-

Fos (FBJ murine osteosarcoma viral oncogene homolog)[4]

This upregulation of genes involved in neuronal function and plasticity underlies the potential therapeutic effects of T-448 in neurological disorders.

Signaling Pathway

The signaling pathway modulated by T-448 is central to epigenetic regulation of gene expression.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the cellular targets and mechanism of action of T-448.

LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of T-448 against recombinant human LSD1.

Methodology:

-

A horseradish peroxidase-coupled assay is used to measure the production of hydrogen peroxide, a byproduct of the LSD1-mediated demethylation reaction.

-

Recombinant human LSD1 is incubated with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of T-448.

-

The reaction is initiated, and the rate of hydrogen peroxide production is measured spectrophotometrically.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

For determining the mode of inhibition, a time-dependent inactivation assay is performed by pre-incubating LSD1 with T-448 for various time points before adding the substrate. The kinetic parameters k_inact_ and K_I_ are determined from the resulting data.

Cellular Histone Methylation Assay

Objective: To assess the effect of T-448 on H3K4 methylation levels in a cellular context.

Methodology:

-

Primary cultured rat neurons are treated with varying concentrations of T-448 (0-10 µM) for 24 hours.

-

Following treatment, cells are harvested, and histones are extracted from the nuclei.

-

Western blotting is performed using specific antibodies against H3K4me2 and total histone H3 (as a loading control).

-

The relative levels of H3K4me2 are quantified by densitometry and normalized to total H3.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA expression of target genes following T-448 treatment.

Methodology:

-

Primary cultured rat neurons are treated with T-448 as described in the cellular histone methylation assay.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

qRT-PCR is performed using gene-specific primers for Ucp2, Bdnf, Arc, Fos, and a housekeeping gene for normalization (e.g., GAPDH).

-

The relative changes in gene expression are calculated using the ΔΔCt method.

Co-Immunoprecipitation for LSD1-GFI1B Interaction

Objective: To evaluate the impact of T-448 on the interaction between LSD1 and GFI1B.

Methodology:

-

Human TF-1a erythroblasts, which endogenously express the LSD1-GFI1B complex, are treated with T-448 or a known disruptive LSD1 inhibitor as a positive control.

-

Cells are lysed, and the protein extracts are incubated with an antibody against LSD1 or GFI1B.

-

Protein A/G beads are used to pull down the antibody-protein complexes.

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The presence of the co-immunoprecipitated protein (GFI1B or LSD1, respectively) is detected using a specific antibody to assess the integrity of the complex.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the cellular targets of T-448.

References

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. T-448 | Demethylase 1 inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

T-448 Free Base: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy. T-448 specifically inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation, which is associated with transcriptional activation.[1][2] A distinguishing feature of T-448 is its minimal disruption of the LSD1-GFI1B complex, which contributes to a more favorable hematological safety profile compared to some other LSD1 inhibitors.[3][4]

These application notes provide detailed protocols for utilizing T-448 free base in common cell culture experiments to assess its biological effects, including cell viability, apoptosis induction, and target engagement.

Data Presentation

The following table summarizes the key quantitative data for T-448 free base based on available literature. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (LSD1 enzyme activity) | 22 nM | N/A | [2] |

| Effective Concentration (in vitro) | Starting at 0.1 µM | Primary cultured rat neurons | [4] |

| Incubation Time | 1 - 3 days | Primary cultured rat neurons, TF-1a erythroblasts | [2][4] |

Experimental Protocols

Preparation of T-448 Free Base Stock Solution

T-448 free base is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

T-448 free base powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of T-448 free base by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.284 mg of T-448 (Molecular Weight: 328.4 g/mol ) in 1 ml of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of T-448 on cell proliferation and viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

T-448 free base stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of T-448 in complete culture medium from the 10 mM stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.

-

Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of T-448. Include a vehicle control group treated with the same concentration of DMSO as the highest T-448 concentration.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with T-448 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

T-448 free base stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow them to adhere overnight.

-

Treat the cells with various concentrations of T-448 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for H3K4 Methylation

This protocol is for detecting changes in the levels of di-methylated H3K4 (H3K4me2), a direct target of LSD1, in response to T-448 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

T-448 free base stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of T-448 and a vehicle control for 24-72 hours.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-